4-[(3-Chlorophenyl)methoxy]benzonitrile
Description
Properties
Molecular Formula |
C14H10ClNO |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 |
InChI Key |
YQKVEQXEIWAJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
Synthetic Limitations :
Biological Activity :
- Chlorine and nitrile groups in related compounds (e.g., 4-[(4-Methoxyphenyl)carbonyl]benzonitrile) correlate with cytotoxicity, warranting further study for anticancer applications .
Q & A
Basic: What are the optimal synthetic routes for 4-[(3-Chlorophenyl)methoxy]benzonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:
- Step 1: React 3-chlorobenzyl bromide with 4-hydroxybenzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the methoxy linkage .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization Tips:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Monitor by TLC or HPLC to minimize by-products like di-substituted derivatives .
- Scale-up in continuous flow reactors improves yield and reduces solvent waste .
Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?
Answer:
Regioselectivity issues arise due to competing substitution at the 3-chlorophenyl group or over-oxidation of the nitrile. Strategies include:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the benzonitrile ring to block undesired positions .
- Metal Catalysis: Use CuI/1,10-phenanthroline to favor coupling at the methoxy position .
- Spectroscopic Analysis: Employ in situ FT-IR or NMR to track intermediate formation and adjust reaction parameters dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR:
- ¹H NMR: Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 4.9–5.2 ppm (OCH₂), and absence of OH (confirms substitution) .
- ¹³C NMR: Signal at ~110 ppm confirms nitrile (C≡N) .
- IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
- Mass Spec: Molecular ion [M+H]⁺ at m/z 259.7 (C₁₄H₁₀ClNO⁺) .
Advanced: How can crystallographic disorder in this compound be resolved?
Answer:
Disorder often occurs in the methoxy or chlorophenyl groups. Mitigation steps:
- Low-Temperature Crystallography: Collect data at 100 K to reduce thermal motion .
- DFT Calculations: Compare experimental X-ray structures with computed models to identify stable conformers .
- Twinned Refinement: Use software like SHELXL to model overlapping electron densities .
Basic: What methods are used to assess the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Microbial Susceptibility: Agar diffusion tests against E. coli or S. aureus .
Advanced: How can molecular docking predict the interaction of this compound with biological targets?
Answer:
- Target Selection: Prioritize proteins with aromatic binding pockets (e.g., estrogen receptors or tyrosine kinases) .
- Docking Workflow:
- SAR Analysis: Compare docking scores of derivatives to identify key substituents (e.g., chloro vs. methoxy positioning) .
Basic: How should researchers handle discrepancies in reported solubility data for this compound?
Answer:
Discrepancies arise due to solvent purity or measurement techniques. Best practices:
- Standardize Solvents: Use HPLC-grade DMSO or acetonitrile.
- Gravimetric Analysis: Saturate solvent with compound, filter, and quantify via UV-Vis (λ = 270 nm) .
- Document Conditions: Temperature (25°C ± 0.1) and agitation method (sonication vs. stirring) .
Advanced: What computational methods model the environmental degradation of this compound?
Answer:
- DFT Calculations: Simulate hydrolysis pathways (e.g., nitrile → amide) using Gaussian with SMD solvation models .
- QSPR Models: Predict biodegradability using EPI Suite or TEST software based on molecular descriptors (e.g., logP, polar surface area) .
- LC-MS/MS: Validate predicted metabolites in soil/water samples spiked with the compound .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods due to potential nitrile vapor release .
- Storage: In amber vials under argon at –20°C to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Answer:
- Reproducibility Checks:
- Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) .
- Control moisture levels (use molecular sieves in reactions) .
- DoE (Design of Experiments): Apply factorial design to test variables (temperature, solvent ratio) .
- Cross-Validate: Compare yields from independent labs using identical protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
